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Compound of Interest

6',7'-Dihydroxybergamottin
Compound Name: _
acetonide

Cat. No.: B15595348

An In-Depth Technical Guide to the Furanocoumarin Structure of 6',7'-Dihydroxybergamottin

Introduction

6',7'-Dihydroxybergamottin (DHB) is a natural furanocoumarin predominantly found in grapefruit
(Citrus paradisi) and other citrus species like pomelos and sour oranges.[1] It is a derivative of
psoralen, a linear furanocoumarin, and is structurally characterized by a dihydroxylated geranyl
side chain attached to the furanocoumarin core.[2][3] This compound is of significant interest to
researchers and drug development professionals as it is a potent, mechanism-based inhibitor
of cytochrome P450 3A4 (CYP3A4).[2] This inhibition is the primary mechanism behind the
well-documented "grapefruit juice effect,” where the consumption of grapefruit juice alters the
metabolism and bioavailability of numerous orally administered drugs.[4] Understanding the
precise structure of DHB is therefore critical for predicting and managing drug-food interactions.

Chemical Structure and Properties

The chemical structure of furanocoumarins consists of a furan ring fused with a coumarin (a
benzopyran-2-one).[3] DHB belongs to the linear furanocoumarins, where the furan ring is
fused at the 7 and 8 positions of the coumarin nucleus, with psoralen as the parent compound.
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Caption: Logical relationship of the core furanocoumarin structure.

The defining feature of 6',7'-dihydroxybergamaottin is the ether-linked (E)-6,7-dihydroxy-3,7-
dimethyloct-2-enyl side chain at position 4 of the furo[3,2-g]chromen-7-one core.
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Caption: Structural components of 6',7'-Dihydroxybergamottin (DHB).
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Physicochemical Properties

The key physicochemical properties of 6',7'-dihydroxybergamottin are summarized in the table

below.

Property Value Reference(s)

Molecular Formula C21H2406

Molar Mass 372.41 g/mol [1]
4-[(E)-6,7-dihydroxy-3,7-

IUPAC Name dimethyloct-2-enoxy]furo[3,2-
g]chromen-7-one

CAS Number 145414-76-2 [1]

Classification Psoralens, Furanocoumarins [3]

Spectroscopic Data for Structural Elucidation

The definitive structure of 6',7'-dihydroxybergamottin was elucidated using a combination of
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4] While a
complete, publicly available dataset of assigned *H and 3C NMR chemical shifts is sparse, the
mass spectral data provides critical information for its identification. A proton NMR spectrum
recorded in deuterated chloroform was confirmed to match the structure previously reported for
6',7'-dihydroxybergamottin isolated from grapefruit peel oil.[5]

Mass Spectrometry Data

High-resolution mass spectrometry is crucial for determining the elemental composition, and
tandem MS (MS/MS) helps identify the core structural fragments.
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Parameter

Value / Observation Reference(s)

lonization Mode

Electrospray lonization (ESI),

Positive

Precursor lon [M+H]*

m/z 373.1646

Major MS/MS Fragments

m/z 355.2 (loss of H20 from

side chain) ]

m/z 203 (corresponds to 5-

hydroxypsoralen, or bergaptol)

[5]

m/z 153.1 (associated with the
geranyloxy side chain

remnant)

[5]

Biosynthesis of Furanocoumarins

Furanocoumarins are synthesized in plants through a combination of the phenylpropanoid and

mevalonate pathways. The biosynthesis begins with the amino acid phenylalanine and

proceeds through the formation of 7-hydroxycoumarin (umbelliferone), which serves as a

critical branch-point intermediate.

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://patents.google.com/patent/US6160006A/en
https://patents.google.com/patent/US6160006A/en
https://patents.google.com/patent/US6160006A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Phenylalanine

Phenylpropanoid
Pathway

Umbelliferone DMAPP
(7-hydroxycoumarin) (from Mevalonate Pathway)

Prenyltransferase

(+)-Marmesin

Psoralen Synthase
(CYP71AJ3)

Psoralen

Further Modifications
(e.g., Prenylation, Hydroxylation)

6',7'-Dihydroxybergamottin
and other furanocoumarins

Click to download full resolution via product page

Caption: Simplified biosynthetic pathway of linear furanocoumarins.

Experimental Protocols
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The isolation and structural characterization of 6',7'-dihydroxybergamottin involve several key
analytical techniques.

Protocol for Isolation and Purification

This protocol is based on methods used to isolate DHB from grapefruit juice.[2][5]
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Caption: Experimental workflow for the isolation of DHB.
Methodology:
o Extraction: Grapefruit juice is extracted with an organic solvent such as methylene chloride.

o Concentration: The organic phase is collected and evaporated to dryness to yield a crude
residue.

e Thin-Layer Chromatography (TLC): The residue is redissolved in a minimal volume of
solvent and applied to silica gel TLC plates.

o First Separation: Plates are developed using a hexane:acetone (e.g., 6:4 v/v) solvent
system. The band corresponding to DHB (Rf = 0.35) is scraped from the plate.[5]

o Second Separation: The isolated material is re-chromatographed on new TLC plates using
a different solvent system, such as methylene chloride:acetone (e.g., 3:2 v/v), for further
purification.[5]

» Final Isolation: The purified band is scraped, and the compound is extracted from the silica
gel using ethyl acetate.

o Crystallization: The ethyl acetate is evaporated, and the final pure compound is obtained by
crystallization from a hexane:ethyl acetate mixture.[5]

Protocol for HPLC Analysis

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method
for the separation and quantification of furanocoumarins.

Methodology:

o Chromatographic System: An HPLC system equipped with a photodiode array (PDA) or UV
detector and a C18 reversed-phase column (e.g., Inertsil ODS-2, 5 um patrticle size).

» Mobile Phase: A gradient elution using water (Solvent A) and acetonitrile (Solvent B).
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Gradient Program: A typical gradient might start at a low percentage of Solvent B, increasing
linearly over 20-30 minutes to a high percentage to elute all compounds of interest.

Flow Rate: A standard flow rate of 1.0 mL/min.

Detection: UV detection is typically set at 310 nm, which is an absorption maximum for many
furanocoumarins.

Sample Preparation: Samples (e.g., crude extracts or purified compounds) are dissolved in
the mobile phase or a compatible solvent (e.g., acetonitrile) and filtered through a 0.45 pum
syringe filter before injection.

Quantification: Quantification is achieved by creating a calibration curve using certified
reference standards of 6',7'-dihydroxybergamottin.

Protocol for LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and
selectivity for identifying and quantifying DHB in complex matrices like biological fluids or plant

extracts.

Methodology:

LC System: An Ultra-Performance Liquid Chromatography (UPLC) system is preferred for
better resolution and faster analysis times, coupled to a tandem mass spectrometer.

MS System: A triple quadrupole or Orbitrap mass spectrometer equipped with an
electrospray ionization (ESI) source operating in positive ion mode.

Separation: A C18 column is used with a mobile phase typically consisting of water and
acetonitrile, often with additives like 0.1% formic acid to improve ionization.

MS Detection:
o Full Scan: Acquire full scan data to identify the [M+H]* parent ion (m/z 373.16).

o Tandem MS (MS/MS): Perform product ion scans on the parent ion to generate a
fragmentation pattern for structural confirmation.
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o Multiple Reaction Monitoring (MRM): For quantification, monitor specific transitions, such
as m/z 373.16 - 203.1, to ensure high selectivity and sensitivity.

General Protocol for NMR Spectroscopic Analysis

NMR spectroscopy is the definitive method for elucidating the complete chemical structure and
stereochemistry of a novel or isolated compound.

Methodology:

e Sample Preparation: Dissolve 5-10 mg of the highly purified compound in approximately 0.6
mL of a deuterated solvent (e.g., Chloroform-d, CDCIz) in a 5 mm NMR tube.

e Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion.

e 'HNMR:
o Acquire a standard one-dimensional proton spectrum.

o Key parameters include a 30-45° pulse angle, a sufficient relaxation delay (e.g., 1-2
seconds), and 16-64 scans for a good signal-to-noise ratio.

o Data processing involves Fourier transformation, phase correction, and baseline
correction. Chemical shifts are referenced to the residual solvent signal or
tetramethylsilane (TMS).

e 13C NMR:
o Acquire a proton-decoupled 13C spectrum.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of 13C.

e 2D NMR Experiments:

o COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g.,
identifying adjacent protons in the side chain).
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o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is critical for connecting different
structural fragments (e.g., linking the side chain to the furanocoumarin core).

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, aiding in stereochemical assignments (e.g., the E-configuration of the side chain
double bond).

o Data Analysis: The collective data from these experiments allows for the unambiguous
assignment of every proton and carbon in the molecule, confirming the structure of 6',7'-
dihydroxybergamottin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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